molecular formula C13H19Cl2NO B11848561 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride

Cat. No.: B11848561
M. Wt: 276.20 g/mol
InChI Key: FXQFOBMFZTZVMK-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is a chemical compound that belongs to the class of azepane derivatives. It is characterized by the presence of a seven-membered azepane ring substituted with a 4-chloro-2-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted azepane derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is investigated for its potential as an inhibitor or modulator of biological pathways.

    Industrial Applications: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)azepane hydrochloride
  • 2-(4-Chloro-2-hydroxyphenyl)azepane hydrochloride
  • 2-(4-Chloro-2-ethoxyphenyl)azepane hydrochloride

Uniqueness

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)azepane;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-16-13-9-10(14)6-7-11(13)12-5-3-2-4-8-15-12;/h6-7,9,12,15H,2-5,8H2,1H3;1H

InChI Key

FXQFOBMFZTZVMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2CCCCCN2.Cl

Origin of Product

United States

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